molecular formula C19H25NO4S B2575834 N-(2-(4-ethoxyphenoxy)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1105234-27-2

N-(2-(4-ethoxyphenoxy)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2575834
CAS RN: 1105234-27-2
M. Wt: 363.47
InChI Key: SSNZHDGHOGYPML-UHFFFAOYSA-N
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Description

N-(2-(4-ethoxyphenoxy)ethyl)-2,4,5-trimethylbenzenesulfonamide, also known as TAK-659, is a novel selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Anticancer Properties : Research on sulfonamide derivatives, such as those synthesized in the study by Zhang, Shi-jie, Hu, Wei-Xiao (2010), have highlighted their potential anticancer properties. The novel sulfonamide compound synthesized in this study demonstrated unexpected anticancer properties, pointing towards the versatile bioactivity profile of sulfonamides in medicinal chemistry Zhang, Shi-jie, Hu, Wei-Xiao, (2010).

Synthesis and Characterization : The development of new synthetic routes and characterization of sulfonamide derivatives is essential for expanding their applications. Studies like the one conducted by Bıyıklıoğlu and Kantekin (2008) on the synthesis and characterization of polymeric metal-free and metallophthalocyanines showcase the chemical versatility and utility of sulfonamides in creating complex molecules with potential applications in materials science and catalysis Bıyıklıoğlu, Kantekin, (2008).

Enzyme Inhibition and Biological Activity : The sulfonamide moiety is known for its enzyme inhibition capabilities. A study by Riaz (2020) on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides revealed significant enzyme inhibition potential, underscoring the importance of sulfonamides in the development of new therapeutic agents Riaz, (2020).

Chemical Properties and Reactions : The exploration of the chemical properties and reactions involving sulfonamides provides insight into their reactivity and potential applications in synthetic chemistry. For instance, the study on the synthesis of phosphine-sulfonamide ligands by Mote et al. (2021) and their implications in ethylene oligomerization highlight the role of sulfonamides in catalysis and organic synthesis Mote, Gaikwad, Khopade, Gonnade, Chikkali, (2021).

Fluorescent Properties and Sensing : Sulfonamide compounds also find applications in fluorescence-based sensing and imaging. Kimber et al. (2000) synthesized and studied the fluorescent properties of 2-substituted derivatives of N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, revealing their potential as zinc(II) specific fluorophores Kimber, Mahadevan, Lincoln, Ward, Tiekink, (2000).

properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-5-23-17-6-8-18(9-7-17)24-11-10-20-25(21,22)19-13-15(3)14(2)12-16(19)4/h6-9,12-13,20H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNZHDGHOGYPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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